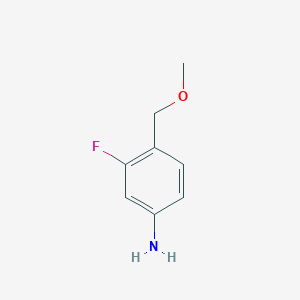
3-Fluoro-4-(methoxymethyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Fluoro-4-(methoxymethyl)aniline is an organic compound with the molecular formula C8H10FNO. It is a colorless to pale yellow liquid that is soluble in organic solvents such as alcohols, ethers, and hydrocarbons . This compound is used in the synthesis of various chemicals, including pesticides and dyes .
Métodos De Preparación
3-Fluoro-4-(methoxymethyl)aniline can be synthesized through several methods. One common synthetic route involves the reaction of 4-(methoxymethyl)aniline with hydrogen fluoride under controlled conditions . The reaction typically requires an inert atmosphere and temperatures ranging from 2 to 8°C . Industrial production methods may involve large-scale reactions using similar conditions but optimized for higher yields and efficiency .
Análisis De Reacciones Químicas
3-Fluoro-4-(methoxymethyl)aniline undergoes various chemical reactions, including:
Aplicaciones Científicas De Investigación
3-Fluoro-4-(methoxymethyl)aniline has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3-Fluoro-4-(methoxymethyl)aniline involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes, affecting their activity and leading to various biological effects . The compound may also interact with cellular receptors and signaling pathways, influencing cellular processes such as proliferation and apoptosis .
Comparación Con Compuestos Similares
3-Fluoro-4-(methoxymethyl)aniline can be compared with other similar compounds, such as:
3-Fluoro-2-methyl-aniline: This compound has a similar structure but differs in the position of the methyl group, leading to different chemical and biological properties.
4-Fluoro-3-methoxyaniline: This compound has a methoxy group at a different position, which can affect its reactivity and applications.
3-Fluoro-4-methoxyaniline: This compound lacks the methoxymethyl group, resulting in different chemical behavior and uses.
Propiedades
IUPAC Name |
3-fluoro-4-(methoxymethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-11-5-6-2-3-7(10)4-8(6)9/h2-4H,5,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZKNJOROHCCOM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C=C(C=C1)N)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(1-(4-fluorobenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2457715.png)
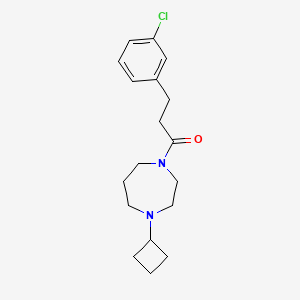
![4-({3-[4-(methoxymethyl)-1H-1,2,3-triazol-1-yl]pyrrolidin-1-yl}sulfonyl)benzonitrile](/img/structure/B2457720.png)
![(2Z)-2-[(3,4-dimethylbenzenesulfonamido)imino]-N-(4-ethylphenyl)-2H-chromene-3-carboxamide](/img/structure/B2457723.png)
![2-[3-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoimidazolidin-1-yl]-N-(4-methylpiperazin-1-yl)acetamide](/img/structure/B2457725.png)
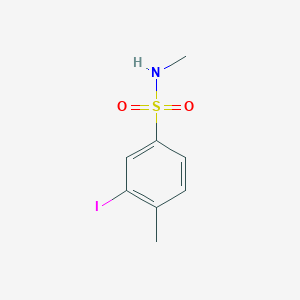
![N-((6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(1H-tetrazol-1-yl)benzamide](/img/structure/B2457728.png)

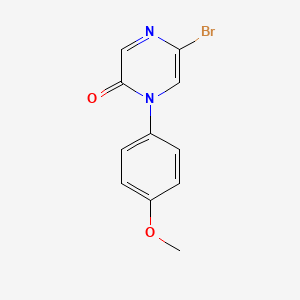
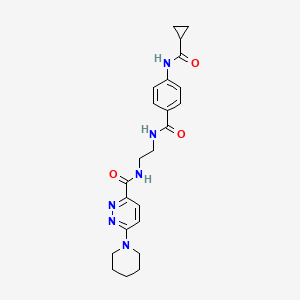
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy}pyrimidine](/img/structure/B2457733.png)
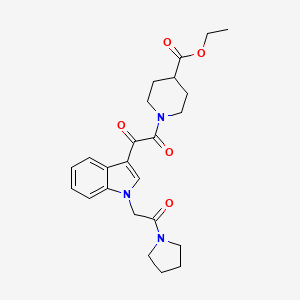
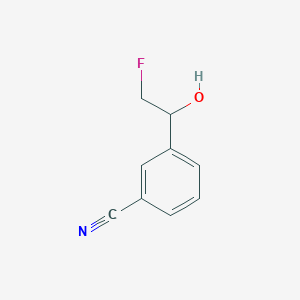
![3-[(5Z)-5-[(4-fluorophenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B2457738.png)
